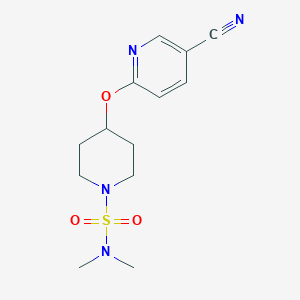
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide is a complex organic compound with various applications in scientific research. This compound features a thiophene ring, a cyclohexyl group attached to a pyridin-2-yloxy moiety, and a carboxamide functional group. Its unique structure offers diverse chemical reactivity and potential for use in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Common starting materials include pyridine derivatives, cyclohexanol, and thiophene-3-carboxylic acid.
Reaction Steps
Formation of pyridin-2-yloxy group: : Reacting pyridin-2-ol with suitable activating agents to produce pyridin-2-yloxy.
Cyclohexyl functionalization: : Cyclohexanol is subjected to a catalytic reaction, typically involving palladium catalysts, to attach the pyridin-2-yloxy group.
Thiophene carboxamide formation: : The final product is obtained through a coupling reaction between the functionalized cyclohexyl compound and thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production typically involves similar reaction pathways but on a larger scale with optimized conditions for yield and purity. Key components include automated reaction systems, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to amines or alcohols under suitable conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible on the pyridin-2-yloxy and thiophene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid for thiophene oxidation.
Reduction: : Lithium aluminum hydride or borane reagents for carboxamide reduction.
Substitution: : Halogenating agents for electrophilic substitutions and nucleophiles like amines or alcohols for nucleophilic substitutions.
Major Products
Oxidation of thiophene yields sulfoxides or sulfones.
Reduction of carboxamide forms primary amines.
Substitution reactions produce various functionalized derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Its unique structure allows for the design of new catalytic systems.
Biology
Drug Development: : Potential use in designing novel pharmaceuticals, particularly in targeting specific biological pathways.
Biochemical Studies: : Acts as a probe in studying enzyme reactions and biochemical pathways.
Medicine
Therapeutic Agents:
Diagnostic Tools: : Used in the development of diagnostic agents for detecting various biomarkers.
Industry
Material Science: : Contributes to the synthesis of advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. Its mode of action involves binding to active sites, altering enzyme activity, or modulating receptor function. These interactions lead to changes in biochemical pathways and cellular responses, ultimately influencing biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)benzoamide: : Similar structure with a benzoamide group instead of thiophene.
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide: : Contains a furan ring instead of thiophene.
Uniqueness
Thiophene Ring: : The presence of the thiophene ring provides unique electronic properties and reactivity.
Chemical Stability: : Enhanced stability under various conditions compared to similar compounds.
Biological Activity: : Distinct interactions with biological targets due to its unique structure.
N-((1r,4r)-4-(Pyridin-2-yloxy)cyclohexyl)thiophene-3-carboxamide stands out due to its diverse applications and unique chemical properties, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-16(12-8-10-21-11-12)18-13-4-6-14(7-5-13)20-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKDMNRBGFDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2905870.png)
![2-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2905871.png)
![1-(4-chlorophenyl)-5-(4-ethylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2905872.png)
![3-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905873.png)
![1,3-dimethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2905874.png)
![3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2905878.png)



![N-[(2Z)-6-bromo-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2905887.png)
![2-{[2,2-dimethyl-2-(methylcarbamoyl)ethyl]amino}-N-methylbenzamide](/img/structure/B2905888.png)


